2-Methyl-3-{6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine
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Overview
Description
2-Methyl-3-{6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is a complex heterocyclic compound that incorporates multiple functional groups, including triazole, thiadiazole, and imidazopyridine.
Preparation Methods
The synthesis of 2-Methyl-3-{6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the triazole and thiadiazole rings, followed by their fusion with the imidazopyridine core. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as piperidine . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound .
Scientific Research Applications
2-Methyl-3-{6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-{6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as urease by binding to the active site and preventing substrate access . This competitive inhibition mechanism is supported by molecular dynamic simulations showing the compound occupying the enzyme’s active site .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Methyl-3-{6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: Known for their antimicrobial and anticancer properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Used in the development of energetic materials.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): Investigated for their cytotoxicity against cancer cell lines.
These comparisons highlight the versatility and potential of this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C18H14N6S2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H14N6S2/c1-12-16(23-10-6-5-9-14(23)19-12)17-20-21-18-24(17)22-15(26-18)11-25-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
FVRIMKHSKVODDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)CSC5=CC=CC=C5 |
Origin of Product |
United States |
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